1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-hexylthiourea
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Overview
Description
1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-hexylthiourea is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl, dimethyl, and hexylthiourea groups. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-hexylthiourea typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized by the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic or basic conditions. This reaction forms the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole intermediate.
Thiourea Substitution: The intermediate is then reacted with hexyl isothiocyanate to introduce the hexylthiourea group. This step is usually carried out in an organic solvent like ethanol or acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-hexylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiourea derivatives.
Scientific Research Applications
1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-hexylthiourea has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anti-inflammatory, analgesic, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions. Its ability to form stable complexes with metal ions also makes it useful in metalloprotein studies.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials, such as polymers and nanomaterials, with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-hexylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In cancer cells, it may induce apoptosis by interacting with signaling pathways that regulate cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylthiourea
- 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-thioxoacetamide
Uniqueness
Compared to similar compounds, 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-hexylthiourea is unique due to its hexylthiourea substitution, which imparts distinct physicochemical properties and biological activities. This substitution can enhance its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-hexylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4OS/c1-4-5-6-10-13-19-18(24)20-16-14(2)21(3)22(17(16)23)15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13H2,1-3H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALXHWDGGVSJGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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